
2-(3-Bromophenyl)-N,N-dimethylacetamide
Übersicht
Beschreibung
2-(3-Bromophenyl)-N,N-dimethylacetamide (2-BP-DMA) is a synthetic organic compound that is used in a variety of research applications. It is a colorless solid that is soluble in organic solvents, and is a derivative of acetamide. 2-BP-DMA is an important intermediate in the synthesis of pharmaceuticals and other chemical compounds. It is also used in the synthesis of various heterocyclic compounds, and can be used as a catalyst in organic reactions.
Wissenschaftliche Forschungsanwendungen
Aurora A Kinase Inhibitor
The compound has been identified as a novel and selective Aurora A Kinase inhibitory lead . Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division. Inhibitors of these kinases are being studied for their potential use in cancer treatment .
Apoptosis Inducer
The compound has been associated with apoptosis properties . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. It plays a crucial role in eliminating damaged cells, and its dysregulation can lead to diseases such as cancer .
Anticancer Activity
The compound has shown significant anticancer activity . It has been tested against nine panels of 58 cancer cell lines at a concentration of 10^−5 M, and growth percent (GP) as well as percent growth inhibition (PGI) were calculated .
In Silico Studies
In silico studies have been conducted on the compound . These studies involve the use of computer simulations to investigate the properties and behaviors of the compound. This can provide valuable insights into its potential applications .
Insecticidal Properties
The bromine derivative of phenyl hydrazine, which is structurally similar to the compound, has been studied for its insecticidal properties . This suggests that “2-(3-Bromophenyl)-N,N-dimethylacetamide” may also have potential use in pest control .
Analytical Chemistry
The bromine derivative of phenyl hydrazine has found numerous applications in analytical chemistry . This suggests that “2-(3-Bromophenyl)-N,N-dimethylacetamide” may also be useful in this field .
Wirkmechanismus
Target of Action
Bromophenyl compounds are often used in suzuki–miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The targets in this process are the carbon atoms that are to be bonded .
Mode of Action
In the context of suzuki–miyaura coupling, bromophenyl compounds typically undergo a process where oxidative addition occurs with formally electrophilic organic groups . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
In the suzuki–miyaura coupling process, the compound could potentially influence the pathways involving carbon–carbon bond formation .
Result of Action
In the context of suzuki–miyaura coupling, the compound contributes to the formation of new carbon–carbon bonds .
Action Environment
It’s known that the success of suzuki–miyaura coupling, where such compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-12(2)10(13)7-8-4-3-5-9(11)6-8/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASBPJQDRUGXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-N,N-dimethylacetamide | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride](/img/structure/B3087757.png)
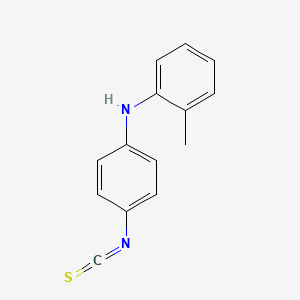
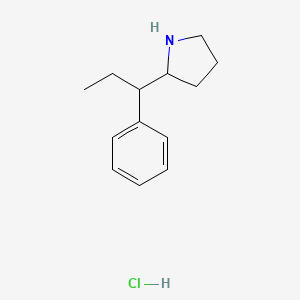
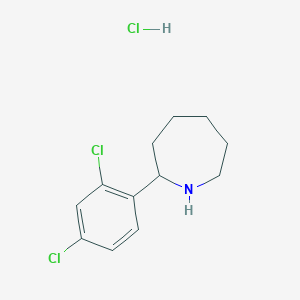
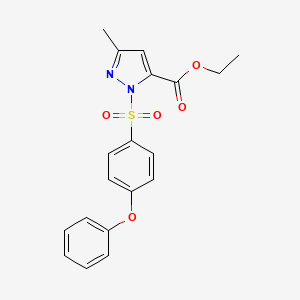


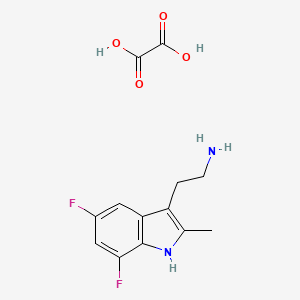



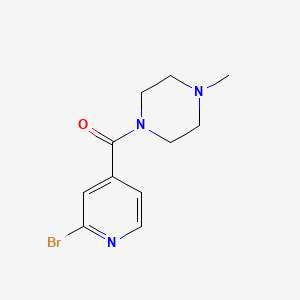
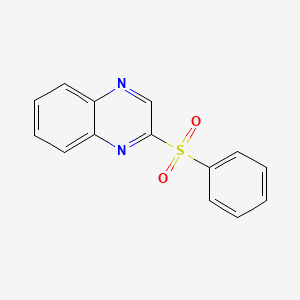
![2-[(4-Methylphenyl)sulfonyl]quinoxaline](/img/structure/B3087852.png)